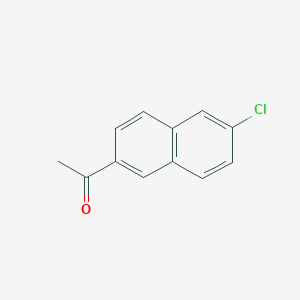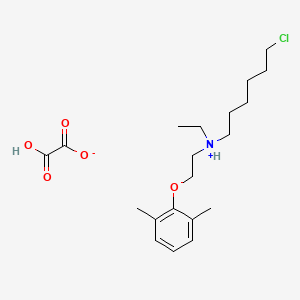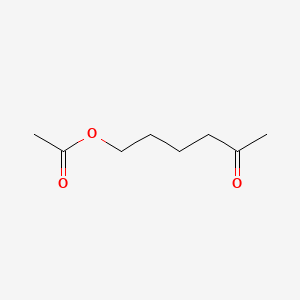
1,3-di(propan-2-yl)imidazol-1-ium;bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-di(propan-2-yl)imidazol-1-ium;bromide is a compound that belongs to the class of imidazolium salts. Imidazolium salts are known for their wide range of applications in various fields, including chemistry, biology, and industry. The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which imparts unique chemical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-di(propan-2-yl)imidazol-1-ium;bromide can be achieved through several methods. One common method involves the alkylation of imidazole with an appropriate alkyl halide. The reaction typically takes place in the presence of a base, such as potassium carbonate, and a solvent, such as acetonitrile. The reaction conditions may vary, but a typical procedure involves heating the reaction mixture to reflux for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
1,3-di(propan-2-yl)imidazol-1-ium;bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other nucleophiles, such as chloride or iodide, under appropriate conditions.
Oxidation and Reduction: The imidazolium ring can participate in redox reactions, leading to the formation of different oxidation states.
Coordination Chemistry: The compound can act as a ligand, coordinating with metal ions to form complexes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium chloride or potassium iodide, and the reactions are typically carried out in polar solvents like water or ethanol.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Coordination Chemistry: Metal salts, such as palladium chloride or nickel acetate, are used in coordination reactions.
Major Products Formed
Substitution Reactions: The major products are the corresponding halide salts, such as 1,3-di(propan-2-yl)imidazol-1-ium;chloride or 1,3-di(propan-2-yl)imidazol-1-ium;iodide.
Oxidation and Reduction: The products depend on the specific redox reaction but may include various imidazolium derivatives.
Coordination Chemistry: The products are metal complexes with imidazolium ligands.
Aplicaciones Científicas De Investigación
1,3-di(propan-2-yl)imidazol-1-ium;bromide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,3-di(propan-2-yl)imidazol-1-ium;bromide involves its interaction with molecular targets through coordination or ionic interactions. The imidazolium ring can stabilize transition states in catalytic reactions, enhancing the efficiency of the process . In biological systems, the compound can interact with cellular components, potentially affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-di(propan-2-yl)imidazol-1-ium;chloride
- 1,3-di(propan-2-yl)imidazol-1-ium;iodide
- 1,3-di(propan-2-yl)imidazol-1-ium;fluoride
Uniqueness
1,3-di(propan-2-yl)imidazol-1-ium;bromide is unique due to its specific bromide counterion, which can influence its reactivity and solubility compared to other halide salts. The bromide ion can participate in specific substitution reactions that may not be as efficient with other halides .
Propiedades
Número CAS |
429641-40-7 |
|---|---|
Fórmula molecular |
C9H17BrN2 |
Peso molecular |
233.15 g/mol |
Nombre IUPAC |
1,3-di(propan-2-yl)imidazol-1-ium;bromide |
InChI |
InChI=1S/C9H17N2.BrH/c1-8(2)10-5-6-11(7-10)9(3)4;/h5-9H,1-4H3;1H/q+1;/p-1 |
Clave InChI |
MLHLULZHWYTZDP-UHFFFAOYSA-M |
SMILES |
CC(C)N1C=C[N+](=C1)C(C)C.[Br-] |
SMILES canónico |
CC(C)N1C=C[N+](=C1)C(C)C.[Br-] |
| 429641-40-7 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-Bromo-7-trifluoromethylimidazo[1,2-c]pyrimidine](/img/structure/B3190473.png)




